N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide is a synthetic organic compound featuring a furan-2-carboxamide core substituted with a (1-hydroxycyclohex-2-en-1-yl)methyl group. The hydroxycyclohexenylmethyl substituent introduces stereochemical complexity and polarity, which may influence solubility, reactivity, and biological interactions compared to simpler aryl-substituted analogs.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(10-5-4-8-16-10)13-9-12(15)6-2-1-3-7-12/h2,4-6,8,15H,1,3,7,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSQIDWZWDCKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan-2-carboxylic acid: This can be achieved through the oxidation of furfural using an oxidizing agent such as potassium permanganate.
Amidation Reaction: The furan-2-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with N-[(1-hydroxycyclohex-2-en-1-yl)methyl]amine to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group in the cyclohexene ring can undergo oxidation to form a ketone.
Reduction: The furan ring can be hydrogenated under catalytic conditions to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Biological Studies: The compound can be used to study the interactions of furan derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of more complex organic molecules or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The exact mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide is not well-documented. it is likely to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding, depending on the functional groups present in the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s key structural feature is the furan-2-carboxamide scaffold, which is shared with several pharmacologically relevant analogs. Differences arise in the substituent attached to the amide nitrogen:
Key Observations :
- 4-Bromophenyl groups (as in ) are electron-withdrawing, which may stabilize the amide bond but reduce nucleophilic reactivity .
- Quinazoline-containing substituents (e.g., Alfuzosin Impurity A) confer rigidity and basicity, likely influencing receptor-binding interactions in pharmaceuticals .
Key Observations :
- Suzuki-Miyaura coupling () achieves high yields for aryl-substituted carboxamides due to efficient Pd-catalyzed cross-coupling .
- Alkylation reactions () may require careful optimization for sterically hindered substituents like cyclohexenylhydroxymethyl.
- Impurity profiles () suggest stringent purification protocols are critical for pharmaceutical-grade carboxamides.
Key Observations :
- The hydroxyl group in the target compound may improve bioavailability compared to non-polar substituents.
- Quinazoline-containing analogs () demonstrate the importance of heterocyclic moieties in drug-receptor interactions.
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and agriculture.
Chemical Structure and Properties
The molecular structure of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide |
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| CAS Number | Not available |
Antimicrobial Properties
Recent studies have demonstrated that N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide exhibits notable antimicrobial activity. In vitro tests indicated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis, leading to bacterial cell death .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Research indicates that it effectively scavenges free radicals, thus reducing oxidative stress in cellular models. This activity is attributed to the presence of the furan moiety, which enhances electron donation capabilities .
Anticancer Potential
In cancer research, N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide has shown promising results in inhibiting the proliferation of cancer cell lines, particularly colorectal adenocarcinoma. The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
The biological activities of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide can be summarized as follows:
- Cell Membrane Disruption : Interferes with the integrity of microbial cell membranes.
- Free Radical Scavenging : Reduces oxidative damage by neutralizing reactive oxygen species (ROS).
- Apoptosis Induction : Triggers programmed cell death in cancer cells via caspase activation.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide against clinical isolates of pathogenic bacteria. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent .
Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties, utilizing DPPH and ABTS assays to measure radical scavenging activity. Results indicated that the compound exhibited a dose-dependent response, with significant activity observed at higher concentrations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide and related carboxamide derivatives?
- Methodology : High-temperature fusion and refluxing with 2-furoyl chloride and amine derivatives (e.g., substituted anilines) in polar aprotic solvents like acetonitrile or 1,4-dioxane. Reaction times typically range from 18–24 hours at 120°C .
- Characterization : Post-synthesis purification via recrystallization (chloroform/methanol) and structural validation using NMR, NMR, IR, and mass spectrometry .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar carboxamide derivatives?
- Approach : Compare experimental NMR data with computational models (DFT calculations) to identify discrepancies caused by solvent effects or tautomerism. For example, intramolecular hydrogen bonding in N-(2-nitrophenyl)furan-2-carboxamide alters chemical shifts significantly, necessitating deuterated solvents like DMSO- for accurate assignments .
Q. What are the critical parameters for optimizing the purity of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide during synthesis?
- Key Factors :
- Solvent selection (e.g., acetonitrile minimizes side reactions vs. THF).
- Reaction stoichiometry (equimolar ratios of acyl chloride and amine).
- Temperature control (reflux at 120°C prevents decomposition) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% theoretical values) .
Advanced Research Questions
Q. How do intramolecular interactions influence the conformational stability of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide?
- Structural Insights : X-ray crystallography reveals planar amide conformations (C=O and N–H in trans orientation) and dihedral angles between aromatic rings (e.g., 9.71° in N-(2-nitrophenyl)furan-2-carboxamide). Intramolecular H-bonds (N–H⋯O=C) stabilize planar configurations, while steric hindrance from substituents induces torsional strain .
- Table 1 : Selected Structural Parameters from X-Ray Data
| Parameter | Value (Å/°) |
|---|---|
| C=O bond length | 1.223 |
| N–H⋯O (intramolecular) | 2.615 |
| Dihedral angle (furan-phenyl) | 9.71 |
Q. What strategies are effective for analyzing the biological activity of carboxamide derivatives, particularly in anticancer or antioxidant assays?
- Anticancer Screening : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) with IC values calculated from dose-response curves. Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) show enhanced cytotoxicity .
- Antioxidant Evaluation : DPPH radical scavenging assays. Hydroxyl or thiol substituents improve activity (e.g., N-((4-hydroxyphenyl)carbamothioyl)furan-2-carboxamide exhibits 78% scavenging at 100 μM) .
Q. How can computational modeling predict the pharmacokinetic properties of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide?
- Tools : SwissADME or ProTox-II for predicting LogP (lipophilicity), bioavailability, and toxicity.
- Key Predictions :
- Moderate LogP (~2.5) suggests blood-brain barrier permeability.
- CYP3A4 metabolism flagged for potential drug-drug interactions .
Data Contradiction Analysis
Q. Why do similar carboxamide derivatives exhibit divergent biological activities despite structural homology?
- Case Study : N-(2-nitrophenyl)furan-2-carboxamide vs. N-(pyridin-2-yl)furan-2-carboxamide show differing anticancer potencies due to nitro group-induced ROS generation vs. pyridine-mediated DNA intercalation .
- Resolution : Combine SAR (structure-activity relationship) studies with molecular docking to identify target-specific interactions (e.g., kinase inhibition vs. topoisomerase binding) .
Methodological Recommendations
- Crystallization : Use slow evaporation from chloroform/methanol (1:1) to obtain single crystals for X-ray diffraction .
- Toxicology Screening : Follow OECD guidelines for acute toxicity (e.g., LD in zebrafish models) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
